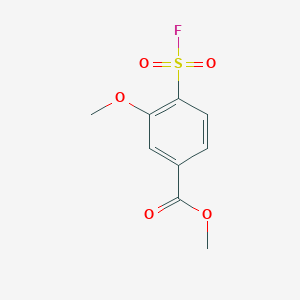

Methyl 4-(fluorosulfonyl)-3-methoxybenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 4-(fluorosulfonyl)-3-methoxybenzoate is an organic compound that features a fluorosulfonyl group attached to a methoxybenzoate structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-(fluorosulfonyl)-3-methoxybenzoate typically involves the introduction of a fluorosulfonyl group to a methoxybenzoate precursor. One common method is the direct fluorosulfonylation using fluorosulfonyl radicals. This process can be catalyzed by photoredox catalysts and involves the reaction of the methoxybenzoate with a fluorosulfonyl radical precursor under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorosulfonylation processes using sulfuryl fluoride gas (SO2F2) or other solid fluorosulfonylating reagents like FDIT and AISF. These methods are efficient and scalable, making them suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-(fluorosulfonyl)-3-methoxybenzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfonyl derivatives.

Reduction: Reduction reactions can convert the fluorosulfonyl group to other functional groups.

Substitution: The fluorosulfonyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl fluorides, while reduction can produce sulfonamides or other derivatives .

Scientific Research Applications

Methyl 4-(fluorosulfonyl)-3-methoxybenzoate has several applications in scientific research:

Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.

Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as a building block for drug candidates.

Materials Science: It is employed in the creation of advanced materials with specific properties, such as polymers and coatings.

Chemical Biology: The compound is used as a probe in biochemical studies to investigate enzyme functions and interactions

Mechanism of Action

The mechanism of action of methyl 4-(fluorosulfonyl)-3-methoxybenzoate involves its reactivity with various biological targets. The fluorosulfonyl group can form covalent bonds with nucleophilic residues in proteins, such as serine, threonine, and cysteine. This covalent modification can inhibit enzyme activity or alter protein function, making it a valuable tool in chemical biology and drug discovery .

Comparison with Similar Compounds

Sulfonyl Fluorides: Compounds like sulfonyl fluorides share the fluorosulfonyl functional group and exhibit similar reactivity.

Methoxybenzoates: Other methoxybenzoate derivatives have similar structural features but may lack the fluorosulfonyl group.

Uniqueness: Methyl 4-(fluorosulfonyl)-3-methoxybenzoate is unique due to the presence of both the methoxy and fluorosulfonyl groups, which confer distinct chemical properties and reactivity. This combination makes it particularly useful in applications requiring specific functionalization and reactivity .

Biological Activity

Methyl 4-(fluorosulfonyl)-3-methoxybenzoate is a compound characterized by its unique structural features, including a methoxy group and a fluorosulfonyl moiety attached to a benzoate framework. This compound has garnered attention in various fields, particularly in synthetic organic chemistry and potential pharmaceutical applications due to its reactivity and biological activity.

- Molecular Formula : C10H11FNO4S

- Molecular Weight : Approximately 248.23 g/mol

- Structure : The presence of the fluorosulfonyl group significantly enhances the electrophilic character of the compound, making it a versatile reagent in nucleophilic substitution reactions.

Biological Activity Overview

Research indicates that this compound exhibits notable biological activities, particularly in the context of its reactivity with biological macromolecules. These interactions can provide insights into its potential therapeutic applications as well as its environmental impact when used as an agrochemical.

The biological activity of this compound can be attributed to:

- Reactivity with Nucleophiles : The fluorosulfonyl group can engage in nucleophilic attack, which may lead to modifications in proteins or nucleic acids.

- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit certain enzymes, potentially affecting metabolic pathways.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with similar compounds containing methoxy and sulfonyl functionalities. The following table summarizes relevant compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Methyl 3-(fluorosulfonyl)-4-methoxybenzoate | Structure | Different positioning of functional groups affects reactivity. |

| Methyl 5-(fluorosulfonyl)-2-methoxybenzoate | Structure | Variation in position may influence biological activity. |

| Methyl 4-(bromomethyl)-3-methoxybenzoate | Structure | Bromine instead of fluorine alters reactivity profile. |

Case Studies and Research Findings

- Antiviral Activity : A study investigated the antiviral properties of related compounds against influenza virus neuraminidase inhibitors. While specific data on this compound was limited, compounds with similar structures displayed promising inhibitory activities against viral replication, suggesting potential applications in antiviral therapies .

- Enzymatic Inhibition Studies : In vitro assays have shown that compounds with fluorosulfonyl groups can inhibit various enzymes involved in metabolic pathways, which may be relevant for developing treatments for metabolic disorders .

- Agrochemical Applications : The compound's reactivity suggests potential use as an agrochemical, where it could interact with pest proteins or enzymes, leading to pest control strategies. However, further studies are necessary to evaluate its efficacy and environmental safety .

Properties

Molecular Formula |

C9H9FO5S |

|---|---|

Molecular Weight |

248.23 g/mol |

IUPAC Name |

methyl 4-fluorosulfonyl-3-methoxybenzoate |

InChI |

InChI=1S/C9H9FO5S/c1-14-7-5-6(9(11)15-2)3-4-8(7)16(10,12)13/h3-5H,1-2H3 |

InChI Key |

GUSCJDYKCJKQBW-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=O)OC)S(=O)(=O)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.